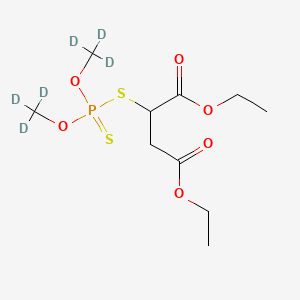

Malathion-d6

Vue d'ensemble

Description

Malathion-d6 est une forme deutérée du malathion, un insecticide organophosphoré. Il est principalement utilisé comme étalon interne pour la quantification du malathion dans diverses applications analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Le composé a la formule moléculaire C10H13D6O6PS2 et une masse moléculaire de 336,4 g/mol .

Mécanisme D'action

Target of Action

Malathion-d6, like its parent compound malathion, primarily targets the enzyme acetylcholinesterase (AChE) in most eukaryotes . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in your nervous system .

Mode of Action

This compound acts as an irreversible inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. This results in continuous stimulation of the nerves, muscles, and glands, which can lead to symptoms of poisoning .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic system . The inhibition of AChE leads to an overstimulation of the cholinergic system due to the excess acetylcholine. This overstimulation can disrupt several biological processes, leading to a range of symptoms from nausea and tremors to respiratory failure in severe cases .

Pharmacokinetics

The pharmacokinetics of this compound, like malathion, involves absorption, distribution, metabolism, and excretion (ADME). Malathion can be absorbed through the skin, lungs, and gastrointestinal tract. Once absorbed, it is distributed throughout the body and metabolized primarily in the liver. The metabolites are then excreted in the urine . The rate of absorption, especially through the skin, can significantly impact the bioavailability and thus the toxicity of malathion .

Result of Action

The primary result of this compound action is the overstimulation of the nervous system due to the accumulation of acetylcholine. This overstimulation can lead to a range of symptoms, including muscle weakness, breathing difficulties, and in severe cases, seizures, and loss of consciousness . Chronic exposure can also lead to neurological damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances can affect the rate of absorption and thus the toxicity of malathion . Additionally, certain environmental conditions can affect the stability and efficacy of malathion. For instance, malathion is known to degrade under alkaline conditions, which can lead to a decrease in its insecticidal activity .

Analyse Biochimique

Biochemical Properties

Malathion-d6 interacts with acetylcholinesterase, an enzyme crucial for nerve function . It inhibits this enzyme, leading to an accumulation of acetylcholine, a neurotransmitter, which can cause respiratory limitation, cholinergic hyperstimulation, cell membrane rupture, and irreversible genetic damage .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It can cause DNA damage and facilitate apoptotic cell damage . It also affects cell function by influencing cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, leading to an excess of acetylcholine. This excess can disrupt normal cellular functions and lead to cell damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to cause DNA damage in exposed organisms

Dosage Effects in Animal Models

This compound is toxic to rats at high doses (LD50 = 750 mg/kg) and teratogenic to zebrafish when used at concentrations ranging from 2 to 3 mg/L . The effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in the cholinergic pathway, where it inhibits the enzyme acetylcholinesterase, disrupting the normal metabolism of the neurotransmitter acetylcholine .

Subcellular Localization

Given its mechanism of action, it is likely to interact with acetylcholinesterase, which is found in nerve cells and red blood cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Malathion-d6 implique l'incorporation d'atomes de deutérium dans la molécule de malathion. Cela peut être réalisé en utilisant des réactifs deutérés dans le processus de synthèse. Une méthode courante implique la réaction du maléate de diéthyle avec du méthanol deutéré en présence d'un catalyseur pour former l'intermédiaire deutéré. Cet intermédiaire est ensuite mis à réagir avec le O,O-diméthyl phosphorodithioate pour produire du this compound .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs deutérés de haute pureté et de conditions de réaction contrôlées pour assurer l'incorporation d'atomes de deutérium. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre la pureté et le marquage isotopique souhaités .

Analyse Des Réactions Chimiques

Types de réactions

Malathion-d6 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former du malaoxon-d6, un métabolite plus toxique.

Substitution : This compound peut participer à des réactions de substitution où les atomes de deutérium sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Hydrolyse : Les conditions acides ou basiques peuvent faciliter les réactions d'hydrolyse.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Malaoxon-d6 : Formé par oxydation.

Maléate de diéthyle-d6 : Formé par hydrolyse.

Dérivés substitués : Formés par des réactions de substitution.

Applications de recherche scientifique

This compound est largement utilisé dans la recherche scientifique pour diverses applications :

Chimie analytique : Utilisé comme étalon interne en GC-MS et LC-MS pour la quantification du malathion dans les échantillons environnementaux et biologiques.

Toxicologie : Employé dans des études pour comprendre la toxicocinétique et le métabolisme du malathion chez différents organismes.

Sciences de l'environnement : Utilisé pour étudier la dégradation et le devenir environnemental du malathion.

Pharmacologie : Utilisé dans la recherche pour étudier les effets du malathion sur l'activité de l'acétylcholinestérase et ses applications thérapeutiques potentielles.

Mécanisme d'action

This compound, comme le malathion, agit comme un inhibiteur de l'acétylcholinestérase. Après absorption dans l'organisme cible, il se lie de manière irréversible au résidu sérine du site catalytique actif de l'enzyme cholinestérase. Cette liaison conduit à la formation d'un groupe phosphoester, qui désactive l'enzyme et entraîne l'accumulation d'acétylcholine au niveau de la synapse. L'accumulation d'acétylcholine provoque une stimulation nerveuse continue, conduisant à la paralysie et à la mort de l'organisme cible .

Applications De Recherche Scientifique

Malathion-d6 is widely used in scientific research for various applications:

Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of malathion in environmental and biological samples.

Toxicology: Employed in studies to understand the toxicokinetics and metabolism of malathion in different organisms.

Environmental Science: Used to study the degradation and environmental fate of malathion.

Comparaison Avec Des Composés Similaires

Composés similaires

Malathion : La forme non deutérée du Malathion-d6, largement utilisée comme insecticide.

Dimétoate-d6 : Un autre organophosphoré deutéré utilisé comme étalon interne dans les applications analytiques.

Chlorpyrifos-d6 : Une forme deutérée du chlorpyrifos, utilisée à des fins similaires en chimie analytique.

Unicité

This compound est unique en raison de son marquage au deutérium, qui présente des avantages distincts dans les applications analytiques. La présence d'atomes de deutérium permet une quantification plus précise et une différenciation des composés non deutérés en spectrométrie de masse. Cela fait de this compound un outil précieux dans la recherche impliquant la détection et l'analyse du malathion et de ses métabolites .

Propriétés

IUPAC Name |

diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SC(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601339971 | |

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189877-72-2 | |

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Malathion-d6 synthesized and what advantages does it offer as an internal standard for analyzing pesticide residues in complex matrices like medicinal plants?

A1: this compound is a deuterated analog of the organophosphate pesticide Malathion. It is synthesized by substituting six hydrogen atoms with six deuterium atoms. This isotopic substitution allows for its distinct detection via mass spectrometry while maintaining very similar chemical properties to Malathion.

Q2: How was this compound characterized in the study, and what insights did these analyses provide?

A2: The researchers employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to characterize the synthesized this compound []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)